

LC-MS/MS method for 2,6-Dimethyl-1-nitrosopiperidine quantification

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Compound of Interest

Compound Name: 2,6-Dimethyl-1-nitrosopiperidine

Cat. No.: B096675

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An Application Note for the Quantification of **2,6-Dimethyl-1-nitrosopiperidine** using LC-MS/MS

Introduction

2,6-Dimethyl-1-nitrosopiperidine is a nitrosamine impurity that, like other compounds in this class, is of concern due to its potential carcinogenic properties. Regulatory bodies worldwide have set stringent limits for the presence of nitrosamines in pharmaceutical products and environmental samples. Consequently, a highly sensitive and selective analytical method is crucial for the accurate quantification of **2,6-Dimethyl-1-nitrosopiperidine** at trace levels. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of **2,6-Dimethyl-1-nitrosopiperidine** in drug substances and products. The methodology is adapted from established protocols for similar nitrosamine compounds.

Experimental

Chemicals and Reagents

- Standards: **2,6-Dimethyl-1-nitrosopiperidine** and a suitable deuterated internal standard (e.g., **2,6-Dimethyl-1-nitrosopiperidine-d4**, if available, or another suitable nitrosamine internal standard).
- Solvents: LC-MS grade methanol, acetonitrile, and water.

- Additives: Formic acid (LC-MS grade).

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer was utilized.

Sample Preparation

The sample preparation protocol is designed to be straightforward and efficient, ensuring good recovery of the analyte.

- **Drug Substance:** Accurately weigh approximately 150 mg of the drug substance into a suitable volumetric flask. Add the internal standard solution and dilute with methanol. The solution is then vortexed, sonicated, and centrifuged at 4,000 rpm for 10 minutes. The supernatant is filtered through a 0.22 µm syringe filter prior to LC-MS/MS analysis.^[1]
- **Drug Product (Tablets):** A representative number of tablets (e.g., not less than 20) are finely crushed. An accurately weighed portion of the powder, equivalent to a specific amount of the active pharmaceutical ingredient (API), is transferred to a centrifuge tube. The internal standard solution and methanol are added, and the sample is vortexed and sonicated to ensure complete extraction.^[1] Following extraction, the sample is centrifuged at 4,000 rpm for 10 minutes, and the supernatant is filtered through a 0.22 µm syringe filter.^{[1][2]}

LC-MS/MS Method

The chromatographic and mass spectrometric parameters are optimized for the sensitive and selective detection of **2,6-Dimethyl-1-nitrosopiperidine**.

Table 1: Chromatographic Conditions

Parameter	Value
Column	Waters Acquity UPLC HSS T3 (2.1 x 100mm, 1.8 µm) or equivalent[1]
Column Temperature	40 °C[3]
Mobile Phase A	0.1% Formic Acid in Water[3][4]
Mobile Phase B	0.1% Formic Acid in Acetonitrile/Methanol (2:8) [3][4]
Flow Rate	0.6 mL/min[3]
Injection Volume	10 µL[3][4]
Gradient Elution	A time-based gradient from 5% to 100% Mobile Phase B over several minutes to ensure separation from matrix components.[3][4]

Table 2: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Atmospheric Pressure Chemical Ionization (APCI), Positive[3][4]
Precursor Ion (Q1)	129.1 m/z (Calculated for C ₆ H ₁₂ N ₂ O, [M+H] ⁺)
Product Ion (Q3)	To be determined empirically (a common loss for nitrosamines is the -NO group, suggesting a potential transition of 129.1 > 99.1)
Collision Gas	Medium Pressure[3]
Source Temperature	400 °C[3][4]
Nebulizer Current	5 µA[3][4]

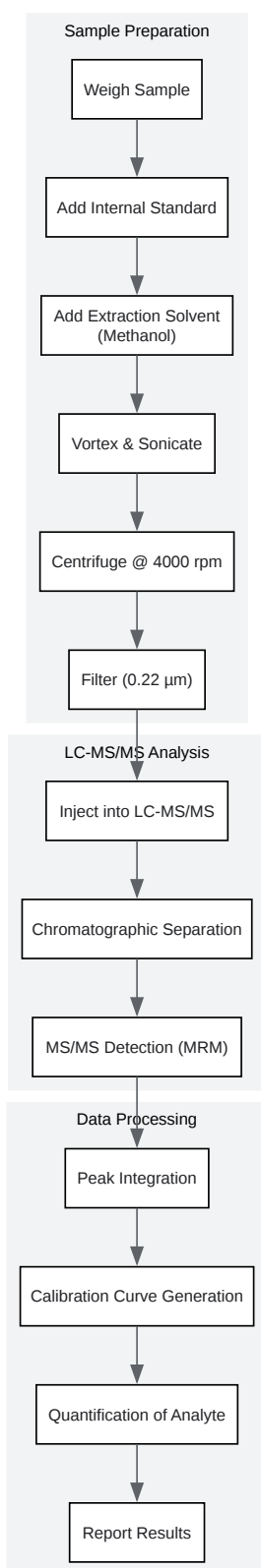
Method Validation

The method should be validated according to ICH Q2(R1) guidelines. Typical performance characteristics for nitrosamine analysis are summarized below.[2]

Table 3: Method Validation Parameters

Parameter	Typical Value
Limit of Detection (LOD)	0.01 ppm[2]
Limit of Quantification (LOQ)	0.03 ppm[2]
Linearity Range	0.03 - 20 ppm (Correlation Coefficient > 0.99)[2]
Accuracy (Recovery)	80 - 120%[4]
Precision (%RSD)	< 20%[4]

Experimental Workflow



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Caption: LC-MS/MS workflow for **2,6-Dimethyl-1-nitrosopiperidine** analysis.

Protocols

Protocol 1: Standard Solution Preparation

- Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of **2,6-Dimethyl-1-nitrosopiperidine** reference standard in methanol.
- Intermediate Standard Solution (10 µg/mL): Dilute the stock solution with methanol.
- Working Standard Solutions (e.g., 0.1 to 50 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate standard solution with a mixture of methanol and water (e.g., 1:1 v/v).^[5] Each standard should contain a constant concentration of the internal standard.

Protocol 2: Sample Analysis

- Prepare the sample and standard solutions as described above.
- Set up the LC-MS/MS instrument with the conditions specified in Tables 1 and 2. The MS/MS transitions for **2,6-Dimethyl-1-nitrosopiperidine** and the internal standard must be optimized.
- Inject the prepared solutions into the LC-MS/MS system.
- Acquire data in Multiple Reaction Monitoring (MRM) mode.
- Process the data using the instrument's software. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Determine the concentration of **2,6-Dimethyl-1-nitrosopiperidine** in the samples from the calibration curve.

Conclusion

This application note provides a comprehensive LC-MS/MS method for the quantification of **2,6-Dimethyl-1-nitrosopiperidine** in pharmaceutical samples. The method is sensitive, selective, and robust, making it suitable for routine quality control and regulatory submissions.

The provided protocols and validation parameters serve as a guideline and should be fully validated in the user's laboratory for their specific application.

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